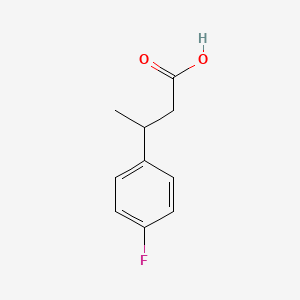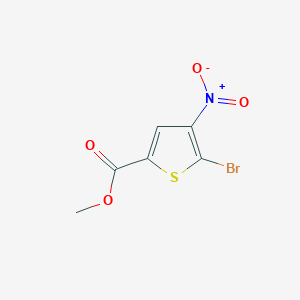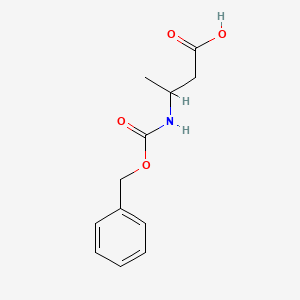
3-(((苄氧羰基)氨基)丁酸
描述
“3-(((Benzyloxy)carbonyl)amino)butanoic acid” is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.26 . The compound is solid in physical form and should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The compound has a butyric acid group with a stretched trans conformation . The dihedral angle between the phenyl ring and the oxycarboxyamino N—(C=O)—O—C plane is 56.6° .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 237.26 . The compound should be stored in a dark place, sealed in dry, at room temperature .科学研究应用
-
Synthesis of Sequence-Defined Peptoids
- Application : This compound is used as a building block in the synthesis of sequence-defined peptoids with side-chain and backbone diversity .
- Method : The synthesis involves an iterative Ugi reaction . The specific procedures and technical details can be found in the referenced material .
- Results : The synthesis results in a 10-mer peptoid using the amino acid building block via the iterative Ugi reaction .
-
- Application : This compound is used in the synthesis of dipeptides .
- Method : The synthesis involves the use of amino acid ionic liquids (AAILs) for organic synthesis . The specific procedures and technical details can be found in the referenced material .
- Results : The synthesis results in dipeptides in satisfactory yields in 15 minutes .
-
Synthesis of a Fragment of a Novel Cytotoxic Cyclodepsipeptide Onchidin
- Application : This compound is used in the synthesis of a fragment of a novel cytotoxic cyclodepsipeptide onchidin .
- Method : The synthesis involves six steps . The specific procedures and technical details can be found in the referenced material .
- Results : The synthesis results in (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate .
-
Benzylic Oxidations and Reductions
- Application : This compound can undergo benzylic oxidations and reductions . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .
- Method : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
- Results : The specific results of these reactions can be found in the referenced material .
-
Synthesis of Dipeptides Using Amino Acid Ionic Liquids (AAILs)
- Application : This compound is used in the synthesis of dipeptides using AAILs .
- Method : The synthesis involves the use of AAILs for organic synthesis . The specific procedures and technical details can be found in the referenced material .
- Results : The synthesis gives the dipeptides in satisfactory yields in 15 minutes .
-
Synthesis of a Fragment of a Novel Cytotoxic Cyclodepsipeptide Onchidin
- Application : This compound is used in the synthesis of a fragment of a novel cytotoxic cyclodepsipeptide onchidin .
- Method : The synthesis involves six steps . The specific procedures and technical details can be found in the referenced material .
- Results : The synthesis results in (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate .
-
Benzylic Oxidations and Reductions
- Application : This compound can undergo benzylic oxidations and reductions . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .
- Method : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
- Results : The specific results of these reactions can be found in the referenced material .
-
Synthesis of Dipeptides Using Amino Acid Ionic Liquids (AAILs)
- Application : This compound is used in the synthesis of dipeptides using AAILs .
- Method : The synthesis involves the use of AAILs for organic synthesis . The specific procedures and technical details can be found in the referenced material .
- Results : The synthesis gives the dipeptides in satisfactory yields in 15 minutes .
-
Synthesis of a Fragment of a Novel Cytotoxic Cyclodepsipeptide Onchidin
- Application : This compound is used in the synthesis of a fragment of a novel cytotoxic cyclodepsipeptide onchidin .
- Method : The synthesis involves six steps . The specific procedures and technical details can be found in the referenced material .
- Results : The synthesis results in (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate .
安全和危害
属性
IUPAC Name |
3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJKPFAIAWVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307860 | |
| Record name | 3-{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((Benzyloxy)carbonyl)amino)butanoic acid | |
CAS RN |
51440-81-4 | |
| Record name | 3-{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-DL-beta -Homoalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)
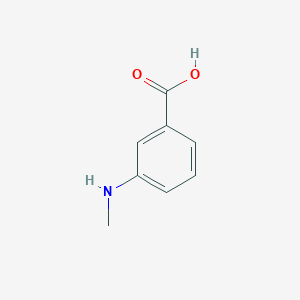
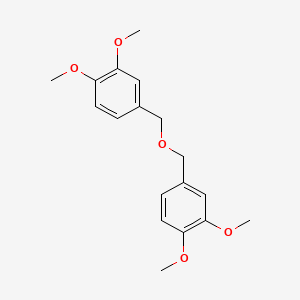
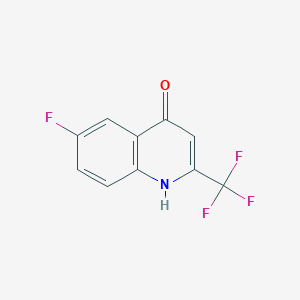
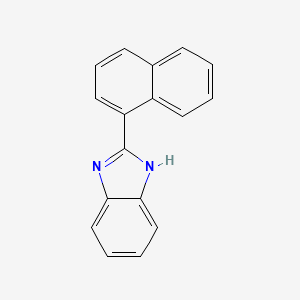
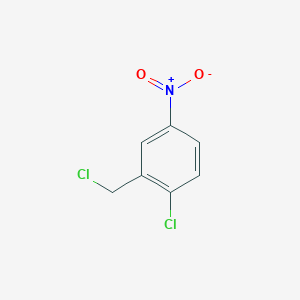
![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)
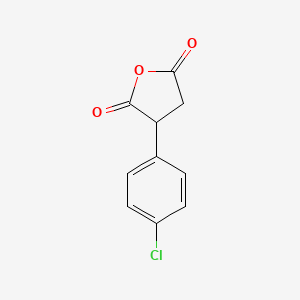
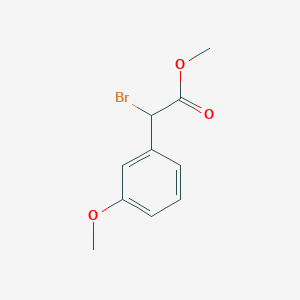
![3-Bromothieno[2,3-b]pyridine](/img/structure/B1362443.png)
